Prunetinoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Prunetinoside is a natural flavonoid glycoside that is found in various plants, including Prunus mume, a traditional Chinese medicine. This compound has gained attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. In

Scientific Research Applications

Anti-Inflammatory Properties

Prunetinoside, or prunetin-5-O-glucoside (PUG), shows potential in treating inflammatory conditions. It has been found to exert anti-inflammatory effects on immune cells, specifically mouse macrophage RAW264.7 cells. In a study, PUG treatment led to significant decreases in nitric oxide (NO) and interleukin-6 (IL-6) levels and downregulated the expression of pro-inflammatory cytokines. It also reduced the phosphorylation of certain pathway proteins, indicating its ability to suppress inflammation through specific signaling pathways (Abuyaseer Abusaliya et al., 2022).

Anti-Tumor and Pharmacological Activities

The genus Prunella, to which this compound belongs, has been reported to possess a range of pharmacological functions including anti-tumor properties. Prunella vulgaris, in particular, has a history of use in traditional medicine for various treatments, including cancer. Its active components, primarily triterpenoids, phenolic acids, and flavonoids, contribute to its anti-tumor, anti-inflammatory, and other therapeutic effects (Yu-bing Bai et al., 2016).

Anti-Obesity Potential

Prunetin, closely related to this compound, has been studied for its anti-obesity effects. A study exploring the biological mechanisms of prunetin found it to suppress adipogenesis in liver and visceral adipose tissues of mice induced by a high-fat diet. Prunetin inhibited the expression of adipogenic genes and regulated lipid metabolism-related genes, suggesting its potential in anti-obesity treatments (Tae-Gue Ahn et al., 2013).

Blood Pressure Regulation

Another study on prunetin highlighted its potential in regulating blood pressure. Prunetin was found to relax isolated rat aortic rings by blocking calcium channels. In spontaneously hypertensive rats, prunetin significantly reduced systolic blood pressure, suggesting its application in hypertension treatment (Bumjung Kim et al., 2018).

Mechanism of Action

Target of Action

Prunetinoside, also known as prunetin-5-O-glucoside (PUG), is a plant-based active compound . It primarily targets the NF-κB and JNK-Mediated Signaling Pathway in immune cells . These targets play a crucial role in the immune response, particularly in inflammation .

Mode of Action

This compound interacts with its targets by suppressing NF-κB and activating the JNK-Mediated Signaling Pathway . This interaction results in a significant decrease in the expression of pro-inflammatory cytokines, such as COX2 and iNOS .

Biochemical Pathways

The biochemical pathways affected by this compound include the NF-κB and MAPK pathways . This compound administration dramatically reduces the phosphorylation of p-Iκbα, p-NF-κB 65, and p-JNK . Remarkably, after this compound treatment, p-P38 and p-ERK remain unchanged .

Pharmacokinetics

Its non-cytotoxic nature and its ability to reverse cytotoxicity in lipopolysaccharide (lps)-stimulated cells suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The molecular and cellular effects of this compound’s action include a significant decrease in nitric oxide (NO) and interleukin-6 (IL-6) in treated cells . It also downregulates the expression of two important pro-inflammatory cytokines, COX2 and iNOS, in a dose-dependent manner . Other pro-inflammatory cytokines, such as IL-1β, IL-6, and TNFα, had reduced mRNA expression after this compound treatment .

Action Environment

It is known that this compound exerts its anti-inflammatory effects on immune cells, suggesting that its action, efficacy, and stability may be influenced by the immune environment .

Biochemical Analysis

Biochemical Properties

Prunetinoside plays a crucial role in biochemical reactions, particularly in the context of inflammation. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to interact with nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These interactions are pivotal in modulating the inflammatory response. This compound inhibits the phosphorylation of NF-κB and certain MAPK pathway proteins, thereby reducing the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Cellular Effects

This compound exerts significant effects on various cell types, particularly immune cells like macrophages. In studies involving mouse macrophage RAW264.7 cells, this compound was found to reduce the levels of nitric oxide (NO) and IL-6, both of which are markers of inflammation. Additionally, this compound downregulates the expression of cyclooxygenase-2 (COX2) and inducible nitric oxide synthase (iNOS) in a dose-dependent manner. These effects highlight this compound’s role in modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds covalently to NF-κB, thereby inhibiting its activation and subsequent translocation to the nucleus. This inhibition prevents the transcription of pro-inflammatory genes. Additionally, this compound activates the c-Jun N-terminal kinase (JNK) pathway, which further modulates the inflammatory response. These molecular interactions underscore the compound’s ability to inhibit enzyme activity and alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly. Long-term studies have shown that this compound maintains its anti-inflammatory effects over extended periods. In both in vitro and in vivo studies, this compound has demonstrated sustained efficacy in reducing inflammation without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation without causing adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings suggest that while this compound has therapeutic potential, careful consideration of dosage is essential to avoid toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and immune response. It interacts with enzymes such as COX2 and iNOS, which are key players in the inflammatory process. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators. Additionally, this compound affects metabolic flux and metabolite levels, further modulating the inflammatory response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization within cells is influenced by these interactions, leading to its accumulation in specific cellular compartments where it exerts its effects .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that this compound reaches its site of action, where it can effectively modulate inflammatory pathways and exert its therapeutic effects .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Prunetinoside involves the conversion of 2,4,6-trimethoxybenzaldehyde to the final product through several steps.", "Starting Materials": [ "2,4,6-trimethoxybenzaldehyde", "Sodium borohydride", "Methanol", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Methanol", "Chloroacetyl chloride", "Triethylamine", "Methanol", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Methanol", "Sodium hydroxide", "Methanol", "Acetic acid", "Methanol", "Methanol", "Ethanol" ], "Reaction": [ "2,4,6-trimethoxybenzaldehyde is reduced to 2,4,6-trimethoxybenzyl alcohol using sodium borohydride in methanol.", "2,4,6-trimethoxybenzyl alcohol is acetylated using acetic anhydride and pyridine to form 2,4,6-trimethoxybenzyl acetate.", "2,4,6-trimethoxybenzyl acetate is reacted with methanesulfonic acid in methanol to form 2,4,6-trimethoxybenzyl methanesulfonate.", "2,4,6-trimethoxybenzyl methanesulfonate is reacted with chloroacetyl chloride and triethylamine in methanol to form 2,4,6-trimethoxybenzyl 2-chloroacetylthiomethanesulfonate.", "2,4,6-trimethoxybenzyl 2-chloroacetylthiomethanesulfonate is reacted with sodium methoxide in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonate.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonate is reacted with hydrochloric acid in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonic acid.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonic acid is reacted with sodium hydroxide in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthioacetate.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthioacetate is reacted with acetic acid in methanol to form Prunetinoside.", "Prunetinoside is purified using methanol and ethanol." ] } | |

| 89595-66-4 | |

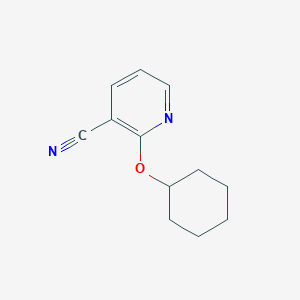

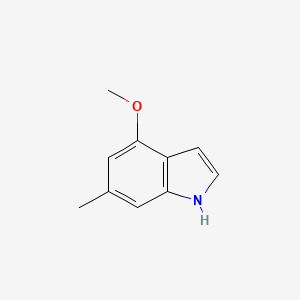

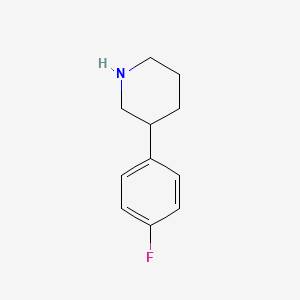

Molecular Formula |

C22H22O10 |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O10/c1-29-12-6-14-17(18(25)13(9-30-14)10-2-4-11(24)5-3-10)15(7-12)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 |

InChI Key |

AJAGLPDYKVWJQE-RECXWPGBSA-N |

Isomeric SMILES |

COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

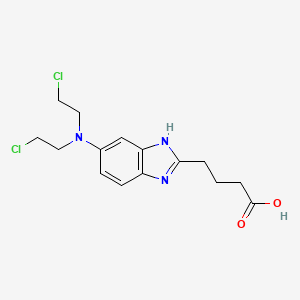

![4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593286.png)

![4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593287.png)